Sulfurous acid

Descripción general

Descripción

. It is a weak, dibasic acid that is typically encountered in aqueous solutions. Sulfurous acid is recognized for its role as an intermediate in the sulfur-oxygen cycle and its significant impact on environmental phenomena such as acid rain .

Mecanismo De Acción

Target of Action

Sulfurous acid (H2SO3) is a weak acid that primarily targets metabolic pathways in various organisms. It is an intermediate species for producing acid rain from sulfur dioxide (SO2) . It is also used as a reducing agent and disinfectant .

Mode of Action

This compound interacts with its targets by participating in redox reactions . As a reducing agent, it donates electrons to other substances in a chemical reaction . This can lead to significant changes in the chemical structure and properties of the substances it interacts with.

Biochemical Pathways

This compound plays a role in the global sulfur cycle . It is involved in both the assimilatory and dissimilatory pathways of sulfur metabolism . In the assimilatory pathway, it produces reduced sulfur compounds for the biosynthesis of S-containing amino acids. In the dissimilatory pathway, sulfate (or sulfur) is the terminal electron acceptor of the respiratory chain, producing large quantities of inorganic sulfide .

Pharmacokinetics

The pharmacokinetics of this compound, like other inorganic acids, involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound can be absorbed through inhalation, ingestion, or skin contact . Once in the body, it can distribute to various tissues, where it may participate in metabolic reactions or cause tissue damage.

Result of Action

The primary result of this compound’s action is its corrosive and toxic effects . It can cause severe injury leading to death when inhaled, ingested, or contacted with the skin . It can also cause severe burns to the eyes and skin . On a molecular level, its reducing properties can lead to significant changes in the chemical structure and properties of the substances it interacts with.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its corrosive and toxic properties can be enhanced in certain conditions, such as high temperature . It is also worth noting that this compound is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . Some are oxidizers and may ignite combustibles .

Análisis Bioquímico

Biochemical Properties

Sulfurous acid plays a significant role in various biochemical reactions, primarily as a reducing agent. It interacts with several enzymes and proteins, including sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate. This interaction is crucial for the detoxification of sulfite in biological systems . Additionally, this compound can react with biomolecules such as amino acids and nucleotides, leading to modifications that can affect their function.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to alterations in gene expression and disrupt normal cellular processes . Furthermore, this compound has been shown to affect mitochondrial function, leading to changes in cellular energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. This inhibition can lead to an accumulation of ROS and subsequent cellular damage . Additionally, this compound can modify cysteine residues in proteins, affecting their structure and function. These modifications can alter protein-protein interactions and enzyme activity, leading to changes in cellular signaling pathways and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its instability and tendency to degrade into sulfur dioxide and water. Studies have shown that this compound can have both short-term and long-term effects on cellular function. In vitro studies have demonstrated that exposure to this compound can lead to immediate oxidative stress and cellular damage, while long-term exposure can result in chronic inflammation and altered gene expression . The stability of this compound in laboratory conditions is a critical factor in determining its effects on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild reducing agent and antioxidant, providing some protective effects against oxidative stress. At high doses, it can become toxic, leading to severe oxidative damage, inflammation, and cell death . Studies in animal models have shown that high doses of this compound can cause respiratory distress, liver damage, and other adverse effects, highlighting the importance of dosage in determining its biological impact.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the sulfur cycle. It interacts with enzymes such as sulfite oxidase and sulfite reductase, which play crucial roles in the conversion of sulfite to sulfate and hydrogen sulfide, respectively . These interactions are essential for maintaining sulfur homeostasis in biological systems. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and solubility in water. Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within cells . These interactions can influence its localization and accumulation in specific cellular compartments, affecting its biological activity.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular function. It can be targeted to specific compartments through post-translational modifications and interactions with targeting signals . These localization mechanisms are crucial for its role in regulating cellular metabolism and oxidative stress responses. The presence of this compound in mitochondria is particularly significant, as it can directly impact mitochondrial function and energy production.

Métodos De Preparación

Sulfurous acid can be prepared through the dissolution of sulfur dioxide (SO₂) in water (H₂O). The reaction is reversible and results in an equilibrium mixture containing unreacted SO₂ and H₂O, alongside H₂SO₃ :

[ \text{SO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{SO}_3 ]

Due to its instability, this compound cannot be isolated in its pure form. Instead, it is often prepared indirectly by dissolving a sulfite salt in a dilute solution of a strong acid . Industrially, this compound is produced as an intermediate during the formation of acid rain when sulfur dioxide reacts with atmospheric moisture .

Análisis De Reacciones Químicas

Sulfurous acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to sulfuric acid (H₂SO₄) by accepting an additional oxygen atom.

Substitution: This compound can react with bases to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) salts.

Common reagents and conditions for these reactions include the presence of oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and strong acids or bases for substitution reactions . Major products formed from these reactions include sulfuric acid, bisulfite, and sulfite salts .

Aplicaciones Científicas De Investigación

Sulfurous acid has a wide range of applications in scientific research and various industries:

Comparación Con Compuestos Similares

Sulfurous acid can be compared to other sulfur-containing acids such as sulfuric acid (H₂SO₄) and selenous acid (H₂SeO₃) . While sulfuric acid is a strong acid and a powerful oxidizing agent, this compound is a weak acid and primarily acts as a reducing agent . Selenous acid, on the other hand, shares similar properties with this compound but contains selenium instead of sulfur .

Similar compounds include:

Sulfuric acid (H₂SO₄): A strong acid and oxidizing agent.

Selenous acid (H₂SeO₃): Similar to this compound but with selenium.

Sulfur dioxide (SO₂): A precursor to this compound and a reducing agent.

This compound’s uniqueness lies in its intermediate role in the sulfur-oxygen cycle and its dual function as both a reducing and bleaching agent .

Actividad Biológica

Sulfurous acid (H₂SO₃), a weak acid formed by dissolving sulfur dioxide (SO₂) in water, has garnered attention for its biological activities, particularly in agriculture and microbiology. This article explores the biological activity of this compound, highlighting its antimicrobial properties, effects on microbial processes, and potential applications in various fields.

This compound exists primarily in two forms: the ionized form (bisulfite, HSO₃⁻) and the unionized form (free this compound, H₂SO₃). It is a key component in the sulfur cycle and plays a significant role in various biochemical processes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it useful in food preservation and agricultural applications. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1875 ppm | |

| Escherichia coli | 1000 ppm | |

| Candida albicans | 500 ppm |

These findings indicate that this compound can inhibit the growth of both bacteria and fungi, which is crucial for its application as a preservative in food and beverages.

Inhibition of Thiosulfate Reduction

Research has shown that free this compound can inhibit biological thiosulfate reduction (BTR), a critical process in wastewater treatment involving sulfate-reducing bacteria (SRB). A study demonstrated that increasing concentrations of free this compound led to a significant decrease in BTR activity, with a 50% reduction observed at concentrations as low as mg H₂SO₃-S/L . This inhibition poses challenges for bioprocesses relying on SRB for effective waste treatment.

Impact on Sulfur-Oxidizing Bacteria

This compound also affects the growth of sulfur-oxidizing bacteria (SOB), which are essential for converting sulfide to sulfate in various environmental contexts. Research indicates that optimal conditions for SOB metabolism occur at temperatures around 29 °C with adequate moisture levels . The presence of this compound can stimulate or inhibit these bacterial populations depending on concentration and environmental conditions.

Case Studies

- Agricultural Applications : In agricultural settings, this compound has been used to manage soil pH and enhance nutrient availability. Studies have shown that applying sulfur can lead to increased populations of sulfur-oxidizing bacteria, which subsequently improve soil health and crop yields .

- Wastewater Treatment : A bioprocess incorporating this compound has been developed for co-treatment of wet flue gas desulfurization wastes with municipal sewage. This process relies on thiosulfate as an intermediate, where effective management of free this compound is crucial for optimizing SRB activity and enhancing nitrogen removal rates .

Propiedades

IUPAC Name |

sulfurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNNMFCWUKXFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

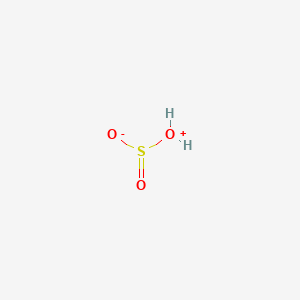

OS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3S, H2SO3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfurous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfurous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042435 | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfurous acid appears as a colorless liquid with a pungent burning sulfur odor. Corrosive to metals and tissue., Liquid, Clear colorless liquid with a suffocating odor of sulfur dioxide; [Merck Index], Solid | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

558.5 mg/mL | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7782-99-2, 14265-45-3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphurous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1P7893F4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.